molecular formula C17H16N2O B12607391 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one CAS No. 917598-48-2

5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one

Cat. No.: B12607391
CAS No.: 917598-48-2
M. Wt: 264.32 g/mol
InChI Key: DJDQLHHBVUXJSP-UHFFFAOYSA-N
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Description

5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one is an organic compound belonging to the class of tetrahydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of tetrahydropyrimidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-thiourea: Shares structural similarities but contains a sulfur atom.

    5-Methylidene-1,3-diphenylbarbituric acid: Similar core structure with different functional groups.

Uniqueness

5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of the methylidene group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

917598-48-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

5-methylidene-1,3-diphenyl-1,3-diazinan-2-one

InChI

InChI=1S/C17H16N2O/c1-14-12-18(15-8-4-2-5-9-15)17(20)19(13-14)16-10-6-3-7-11-16/h2-11H,1,12-13H2

InChI Key

DJDQLHHBVUXJSP-UHFFFAOYSA-N

Canonical SMILES

C=C1CN(C(=O)N(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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